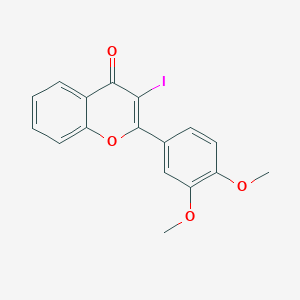![molecular formula C15H14INO3 B12599262 Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate CAS No. 646029-30-3](/img/structure/B12599262.png)
Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an ethyl ester group, an iodobenzoyl moiety, and a prop-2-ynoate group, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate typically involves multiple steps, starting with the preparation of the iodobenzoyl intermediate. This intermediate is then reacted with prop-2-en-1-ylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl 3-[(2-aminobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades that result in the desired therapeutic outcomes.
Comparison with Similar Compounds
Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate can be compared with other similar compounds, such as:
Ethyl 3-[(2-bromobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-[(2-chlorobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate: Contains a chlorine atom instead of iodine.
Ethyl 3-[(2-fluorobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate: Features a fluorine atom in place of iodine.
The uniqueness of this compound lies in its iodine atom, which can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
646029-30-3 |
|---|---|
Molecular Formula |
C15H14INO3 |
Molecular Weight |
383.18 g/mol |
IUPAC Name |
ethyl 3-[(2-iodobenzoyl)-prop-2-enylamino]prop-2-ynoate |
InChI |
InChI=1S/C15H14INO3/c1-3-10-17(11-9-14(18)20-4-2)15(19)12-7-5-6-8-13(12)16/h3,5-8H,1,4,10H2,2H3 |
InChI Key |
WEWFDYMZHHJWJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CN(CC=C)C(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12599183.png)
![N-[(E)-Aminomethylidene]methanethioamide](/img/structure/B12599189.png)
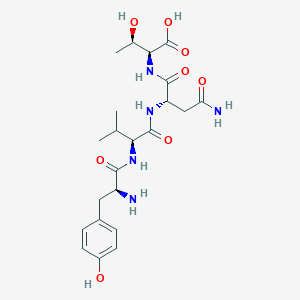
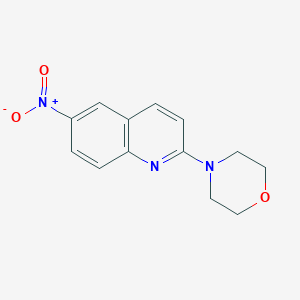


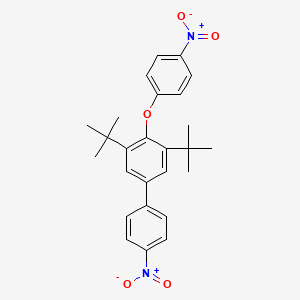

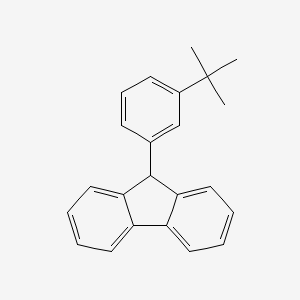
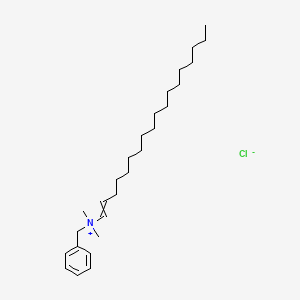
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)
